1,6-Bis(phenylsilyl)hexane
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Overview
Description
(Hexane-1,6-diyl)bis(phenylsilane) is an organosilicon compound characterized by the presence of a hexane backbone with phenylsilane groups attached at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexane-1,6-diyl)bis(phenylsilane) typically involves the reaction of hexane-1,6-diol with phenylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where hexane-1,6-diol is reacted with phenylsilane in the presence of a platinum catalyst under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (Hexane-1,6-diyl)bis(phenylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation and purification steps to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
(Hexane-1,6-diyl)bis(phenylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the phenylsilane groups to silyl hydrides.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl lithium reagents are employed for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silyl hydrides.
Substitution: Various substituted phenylsilane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Hexane-1,6-diyl)bis(phenylsilane) is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the preparation of silane-based polymers and materials with unique properties.
Biology
The compound has potential applications in biological research, particularly in the development of silicon-based biomaterials. These materials can be used in tissue engineering and drug delivery systems due to their biocompatibility and tunable properties.
Medicine
In medicine, (Hexane-1,6-diyl)bis(phenylsilane) is explored for its potential use in diagnostic imaging and as a component of therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery.
Industry
Industrially, the compound is used in the production of high-performance coatings, adhesives, and sealants. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of (Hexane-1,6-diyl)bis(phenylsilane) involves its interaction with various molecular targets. The phenylsilane groups can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are mediated by the silicon atoms, which can participate in various chemical reactions, including hydrosilylation and cross-coupling reactions. The hexane backbone provides flexibility and enhances the compound’s ability to interact with different molecular targets.
Comparison with Similar Compounds
Similar Compounds
(Hexane-1,6-diyl)bis(4-oxopentanoate): This compound has a similar hexane backbone but with oxopentanoate groups instead of phenylsilane groups.
N,N’-(Hexane-1,6-diyl)bis(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide:
Uniqueness
(Hexane-1,6-diyl)bis(phenylsilane) is unique due to its combination of a flexible hexane backbone and reactive phenylsilane groups. This combination imparts unique chemical properties, making it suitable for a wide range of applications in different fields. The presence of silicon atoms allows for versatile chemical modifications, enhancing its utility in various research and industrial applications.
Properties
Molecular Formula |
C18H22Si2 |
---|---|
Molecular Weight |
294.5 g/mol |
InChI |
InChI=1S/C18H22Si2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
InChI Key |
SJOAXUDDCONMMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]CCCCCC[Si]C2=CC=CC=C2 |
Origin of Product |
United States |
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